4,5-Dibromothiophene-3-carbonitrile
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Overview
Description
4,5-Dibromothiophene-3-carbonitrile is an organobromine compound with the molecular formula C5HBr2NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms and a nitrile group attached to the thiophene ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromothiophene-3-carbonitrile can be synthesized through various methods. One common approach involves the bromination of thiophene-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 4 and 5 positions of the thiophene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromothiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous solvents like tetrahydrofuran (THF).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) under inert atmosphere.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted thiophenes.
Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Reduction Products: Thiophene-3-amine derivatives.
Scientific Research Applications
4,5-Dibromothiophene-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic semiconductors and conductive polymers for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4,5-dibromothiophene-3-carbonitrile exerts its effects depends on its application:
In Organic Synthesis: The bromine atoms and nitrile group act as reactive sites for further chemical modifications, enabling the construction of complex molecular architectures.
In Materials Science: The compound’s electronic properties, such as electron affinity and conductivity, are influenced by the presence of bromine and nitrile groups, making it suitable for use in electronic devices.
Comparison with Similar Compounds
4,5-Dibromothiophene-2-carbonitrile: Similar structure but with the nitrile group at the 2-position.
3,4-Dibromothiophene: Lacks the nitrile group, affecting its reactivity and applications.
2,5-Dibromothiophene-3,4-dicarbonitrile: Contains additional nitrile groups, leading to different chemical properties and uses.
Uniqueness: 4,5-Dibromothiophene-3-carbonitrile is unique due to the specific positioning of the bromine atoms and nitrile group, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in the synthesis of specialized organic compounds and advanced materials.
Properties
Molecular Formula |
C5HBr2NS |
---|---|
Molecular Weight |
266.94 g/mol |
IUPAC Name |
4,5-dibromothiophene-3-carbonitrile |
InChI |
InChI=1S/C5HBr2NS/c6-4-3(1-8)2-9-5(4)7/h2H |
InChI Key |
NZIJTLLIVIWIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)Br)Br)C#N |
Origin of Product |
United States |
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